TD3Ssc2vdf
Overview
Description
EGIS-11150 is a small molecule drug developed by Egis Pharmaceuticals. It is primarily known for its potential as an antipsychotic compound with procognitive efficacy. The compound has shown promise in preclinical models for treating schizophrenia by not only controlling psychotic symptoms but also improving cognitive deficits .
Preparation Methods
The synthetic routes and reaction conditions for EGIS-11150 are not extensively detailed in publicly available sources. it is known that the compound has a molecular formula of C19H21ClFN5O2 and a molecular weight of 405.85 g/mol . Industrial production methods typically involve the synthesis of the core structure followed by functional group modifications to achieve the desired pharmacological properties.
Chemical Reactions Analysis
EGIS-11150 undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the nitrogen and oxygen-containing functional groups.
Reduction: Reduction reactions can occur at the aromatic rings and other reducible functional groups.
Substitution: EGIS-11150 can participate in substitution reactions, especially at the halogenated positions.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
EGIS-11150 has a wide range of scientific research applications, including:
Chemistry: Used as a reference compound in the study of antipsychotic agents and their chemical properties.
Mechanism of Action
EGIS-11150 exerts its effects by modulating several receptor pathways. It displays high affinity for adrenergic alpha1, alpha2c, 5-HT2A, and 5-HT7 receptors, and moderate affinity for adrenergic alpha2a and D2 receptors. It acts as a functional antagonist on all these receptors, except for the 5-HT7 receptors, where it functions as an inverse agonist . This modulation of receptor pathways leads to its antipsychotic and procognitive effects.
Comparison with Similar Compounds
EGIS-11150 is compared with other antipsychotic compounds such as:
Haloperidol: A classical antipsychotic known for controlling positive symptoms of schizophrenia but with significant motor side effects.
Risperidone: An atypical antipsychotic that addresses both positive and negative symptoms but has limited effects on cognitive deficits.
Olanzapine: Another atypical antipsychotic with a broader receptor profile but also limited cognitive benefits.
EGIS-11150 stands out due to its unique procognitive profile and its ability to improve cognitive deficits in addition to controlling psychotic symptoms .
Properties
CAS No. |
494861-87-9 |
---|---|
Molecular Formula |
C19H21ClFN5O2 |
Molecular Weight |
405.9 g/mol |
IUPAC Name |
4-chloro-5-[2-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethylamino]-2-methylpyridazin-3-one |
InChI |
InChI=1S/C19H21ClFN5O2/c1-25-19(27)17(20)15(11-23-25)22-6-9-26-7-4-12(5-8-26)18-14-3-2-13(21)10-16(14)28-24-18/h2-3,10-12,22H,4-9H2,1H3 |
InChI Key |
BQNLTXZVZWVEDX-UHFFFAOYSA-N |
SMILES |
CN1C(=O)C(=C(C=N1)NCCN2CCC(CC2)C3=NOC4=C3C=CC(=C4)F)Cl |
Canonical SMILES |
CN1C(=O)C(=C(C=N1)NCCN2CCC(CC2)C3=NOC4=C3C=CC(=C4)F)Cl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Egis-11150 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.